3,4-Diaminobenzhydrazide
Overview
Description
3,4-Diaminobenzhydrazide is an organic compound with the molecular formula C7H10N4O. The compound is characterized by its solid form and a melting point range of 157-161°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzhydrazide can be synthesized through various methods. One common approach involves the reaction of 3,4-diaminobenzoic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3,4-Diaminobenzhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-diaminobenzhydrazide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The compound’s hydrazide group allows it to form stable complexes with metal ions, which can influence its activity in different applications .
Comparison with Similar Compounds
- 3,4-Diaminobenzoic acid
- 3,4-Diaminobenzidine
- 4-Aminobenzhydrazide
Comparison: 3,4-Diaminobenzhydrazide is unique due to its specific structure, which includes both amino and hydrazide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For instance, while 3,4-diaminobenzoic acid primarily undergoes reactions involving its carboxylic acid group, this compound can engage in reactions involving both its amino and hydrazide groups .
Properties
IUPAC Name |
3,4-diaminobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXQTYRSKMILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403987 | |
Record name | 3,4-Diaminobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-09-8 | |
Record name | 3,4-Diaminobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diaminobenzhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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